molecular formula C16H15N5O B5368844 N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide

N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide

Cat. No.: B5368844
M. Wt: 293.32 g/mol
InChI Key: WVMOPBNEMSJXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring attached to a benzamide structure, with a 4-methylbenzyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Electronics: It can be utilized in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to enzymes and receptors that recognize carboxylate groups. This binding can modulate the activity of these enzymes or receptors, leading to various biological effects. The benzamide moiety can further enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

    N-(4-Methyl-benzyl)-benzamide: Lacks the tetrazole ring, which may reduce its binding affinity to certain targets.

    3-Tetrazol-1-yl-benzamide: Lacks the 4-methylbenzyl group, which may affect its solubility and overall bioavailability.

Uniqueness: N-(4-Methyl-benzyl)-3-tetrazol-1-yl-benzamide is unique due to the combination of the tetrazole ring and the 4-methylbenzyl group. This combination provides a balance of hydrophilicity and hydrophobicity, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-5-7-13(8-6-12)10-17-16(22)14-3-2-4-15(9-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOPBNEMSJXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.